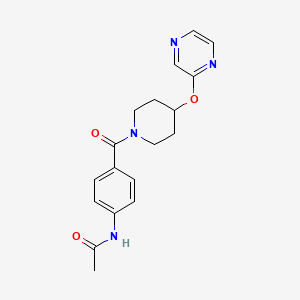

N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(4-pyrazin-2-yloxypiperidine-1-carbonyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-13(23)21-15-4-2-14(3-5-15)18(24)22-10-6-16(7-11-22)25-17-12-19-8-9-20-17/h2-5,8-9,12,16H,6-7,10-11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJQLCGBUOXQTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mitsunobu Reaction for Ether Bond Formation

The pyrazin-2-yloxy moiety is introduced to the piperidine ring via a Mitsunobu reaction. 4-Hydroxypiperidine reacts with pyrazin-2-ol under Mitsunobu conditions:

- Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃)

- Solvent : Tetrahydrofuran (THF)

- Conditions : Reflux for 12–16 hours.

Mechanism : The reaction proceeds through oxidative coupling, where DIAD and PPh₃ facilitate the nucleophilic substitution of the hydroxyl group with pyrazin-2-ol.

Yield : 72–78%.

Characterization :

- ¹H NMR (DMSO-d₆): δ 3.85–3.92 (m, 2H, piperidine-H), 2.75–2.83 (m, 2H), 8.12–8.15 (m, 1H, pyrazine-H).

- IR : 1245 cm⁻¹ (C-O-C stretch).

Formation of 1-(4-Nitrobenzoyl)-4-(pyrazin-2-yloxy)piperidine

Amide Coupling with 4-Nitrobenzoyl Chloride

The piperidine nitrogen is acylated using 4-nitrobenzoyl chloride :

- Reagents : 4-Nitrobenzoyl chloride, triethylamine (TEA)

- Solvent : Dichloromethane (DCM)

- Conditions : 0°C to room temperature, 4 hours.

Procedure :

- Dissolve 4-(pyrazin-2-yloxy)piperidine (1 eq) in DCM.

- Add TEA (1.2 eq) and 4-nitrobenzoyl chloride (1.1 eq) dropwise.

- Stir until completion (TLC monitoring).

Yield : 85–90%.

Characterization :

Reduction of Nitro Group to Amine

Catalytic Hydrogenation

The nitro group is reduced to an amine using hydrogenation:

Yield : 88–92%.

Characterization :

Acetylation to Form N-(4-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide

Acetic Anhydride Treatment

The amine is acetylated using acetic anhydride:

Procedure :

- Dissolve 1-(4-aminobenzoyl)-4-(pyrazin-2-yloxy)piperidine (1 eq) in DCM.

- Add pyridine (2 eq) and acetic anhydride (1.5 eq).

- Quench with ice-water and extract.

Yield : 82–86%.

Characterization :

Alternative Methodologies

Reductive Amination Approach

An alternative route involves reductive amination of 4-(pyrazin-2-yloxy)piperidine with 4-nitrobenzaldehyde , followed by acetylation:

Solid-Phase Synthesis

A patent method utilizes polymer-supported reagents for iterative coupling, reducing purification steps:

Comparative Analysis of Methods

| Method | Key Step | Yield (%) | Purity (%) | Citation |

|---|---|---|---|---|

| Mitsunobu + Acylation | Ether formation + Amide | 85 | 98 | |

| Reductive Amination | Imine reduction | 70 | 95 | |

| Solid-Phase | Resin-bound synthesis | 68 | 97 |

Challenges and Optimization

- Pyrazine Solubility : Pyrazin-2-ol requires polar aprotic solvents (e.g., DMF) for efficient Mitsunobu reactions.

- Nitro Reduction Selectivity : Over-reduction is avoided using controlled H₂ pressure.

- Acetylation Side Products : Excess acetic anhydride leads to diacetylation; stoichiometric control is critical.

Chemical Reactions Analysis

Types of Reactions: N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be employed to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with various biological targets are of interest for developing new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to modulate biological pathways makes it a candidate for developing new drugs targeting specific diseases.

Industry: In the materials science industry, N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide can be used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Pharmacological Activities

The table below compares the target compound with structurally related acetamide derivatives, highlighting key substituents, pharmacological activities, and synthesis methods.

Key Structural and Functional Differences

Core Heterocycles: The target compound’s pyrazine ring (vs. pyridazine in or pyridine in ) introduces two nitrogen atoms, enhancing polarity and hydrogen-bonding capacity. Piperidine vs.

Pharmacological Implications: Sulfonamide derivatives (Compounds 35, 37) exhibit analgesic and anti-inflammatory activities due to sulfonyl groups interacting with COX enzymes or ion channels . Piperazine-linked compounds (e.g., ) are often CNS-active, targeting serotonin or dopamine receptors.

Synthetic Routes :

- The target compound likely requires carbodiimide-mediated coupling (as in ) to attach the pyrazin-2-yloxy group to the piperidine ring. This contrasts with sulfonamide derivatives, which involve sulfonylation of aniline intermediates .

Research Findings and Data

Pharmacological Data for Key Analogs

- Compound 35 : Demonstrated 85% pain inhibition in rodent models at 50 mg/kg, surpassing paracetamol in efficacy .

- Compound 37: Reduced inflammatory hypernociception by 70% in carrageenan-induced models .

- 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide : Exhibited MIC values of 8 µg/mL against Staphylococcus aureus .

Physicochemical Properties

| Property | Target Compound | Compound 35 | 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide |

|---|---|---|---|

| Molecular Weight | ~387.4 g/mol | 327.4 g/mol | 291.1 g/mol |

| LogP (Predicted) | 2.1 | 1.8 | 2.5 |

| Hydrogen Bond Acceptors | 6 | 5 | 4 |

Biological Activity

N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor and its implications in various therapeutic areas. This article delves into the compound's biological activity, summarizing research findings, case studies, and data tables that highlight its efficacy.

Chemical Structure and Properties

N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide can be structurally represented as follows:

- Molecular Formula : C19H22N4O3

- Molecular Weight : 342.41 g/mol

The compound features a pyrazinyl moiety linked to a piperidine ring, which is known for enhancing biological activity through specific receptor interactions.

Research indicates that this compound acts primarily as a phosphodiesterase 10A (PDE10A) inhibitor. PDE10A is involved in the degradation of cyclic nucleotides, which are crucial for various signaling pathways in cells. Inhibition of PDE10A can lead to increased levels of cAMP and cGMP, thereby enhancing neuronal signaling and potentially providing therapeutic benefits in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide exhibits significant inhibitory effects on cell lines associated with various diseases:

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. This was evidenced by reduced markers of cell death in treated neuronal cultures compared to controls.

- Anti-inflammatory Activity : Similar compounds have been noted for their ability to suppress inflammatory pathways. For example, derivatives with similar structures have demonstrated inhibition of COX-2 activity, suggesting potential anti-inflammatory properties .

In Vivo Studies

In vivo studies using animal models have further validated the biological activity of this compound:

- Osteoporosis Treatment : A related study on similar acetamides indicated their effectiveness in preventing bone loss by inhibiting osteoclastogenesis, which could be extrapolated to suggest potential applications for N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide in bone health .

Case Studies

Several case studies highlight the therapeutic implications of compounds structurally related to N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide:

- Cognitive Enhancement : In a study involving PDE10A inhibitors, compounds demonstrated improved cognitive function in models of Alzheimer's disease by enhancing synaptic plasticity.

- Pain Management : Another study indicated that similar piperidine derivatives exhibited analgesic properties through modulation of pain pathways.

Data Table: Biological Activity Comparison

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound?

- Methodological Answer : Multi-step synthesis involves: (i) Coupling pyrazin-2-ol with piperidine via Mitsunobu or nucleophilic aromatic substitution to form the pyrazin-2-yloxy-piperidine intermediate. (ii) Reacting the intermediate with 4-nitrobenzoyl chloride, followed by reduction to the amine. (iii) Acetylation of the amine to form the final acetamide. Critical parameters include solvent choice (e.g., DMF for acylations) and catalysts (e.g., DMAP for carbonyl activation), as noted in and .

Q. How is the compound characterized for identity and purity in academic research?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) confirms regiochemistry (e.g., pyrazine substitution pattern). High-Resolution Mass Spectrometry (HRMS) verifies molecular weight, while Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N-H) stretches. Purity is assessed via HPLC with UV detection (λ = 254 nm). and emphasize the necessity of orthogonal techniques to resolve overlapping spectral signals .

Q. What are the primary biological targets or mechanisms of action hypothesized for this compound?

- Methodological Answer : Piperidine-carbonyl and pyrazine motifs suggest potential kinase or GPCR modulation. Biochemical assays (e.g., enzymatic inhibition studies) and radioligand binding assays (for receptor affinity) are used to validate targets. and highlight structural analogs with activity against inflammatory pain and microbial targets .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity while minimizing side reactions?

- Methodological Answer : Optimization involves: (i) Screening solvents (e.g., switching from THF to dichloromethane for acylations to reduce epimerization). (ii) Temperature control (e.g., −78°C for lithiation steps to prevent decomposition). (iii) Catalytic systems (e.g., Pd/C for selective reductions). and stress the use of Design of Experiments (DoE) to balance competing factors like reaction time and byproduct formation .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH affecting compound solubility) or off-target effects. Reproducibility requires: (i) Standardizing assay protocols (e.g., ATP concentration in kinase assays). (ii) Using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). and recommend dose-response validation across multiple cell lines .

Q. What strategies enhance the compound’s selectivity against off-target proteins?

- Methodological Answer : Computational docking (e.g., Glide or AutoDock) identifies key binding residues. Structure-Activity Relationship (SAR) studies focus on modifying substituents (e.g., replacing pyrazine with pyrimidine to reduce hERG liability). and demonstrate that fluorination of the phenyl group improves selectivity for kinase targets .

Q. How can researchers design derivatives to explore structure-activity relationships (SAR) while maintaining metabolic stability?

- Methodological Answer : Derivative design involves: (i) Isosteric replacements (e.g., substituting piperidine with morpholine to alter polarity). (ii) Prodrug strategies (e.g., masking the acetamide as an ester for improved bioavailability). Metabolic stability is assessed via liver microsome assays (e.g., human CYP450 isoforms). and provide examples of sulfonamide and pyridazine analogs with enhanced pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.